Home > Products > Screening Compounds P101852 > N-delta-(phosphonoacetyl)-L-ornithine
N-delta-(phosphonoacetyl)-L-ornithine -

N-delta-(phosphonoacetyl)-L-ornithine

Catalog Number: EVT-1593760
CAS Number:
Molecular Formula: C7H14N2O6P-
Molecular Weight: 253.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-delta-(phosphonoacetyl)-L-ornithine is a synthetic analog of L-ornithine, notable for its role as a potent inhibitor of the enzyme L-ornithine carbamoyltransferase in Escherichia coli. This compound has garnered attention in biochemical research due to its potential applications in antimicrobial therapies and its ability to influence metabolic pathways involving amino acids.

Source

The compound was first synthesized and characterized in the late 1970s, with studies demonstrating its inhibitory effects on bacterial growth by targeting specific metabolic enzymes . Its structural characteristics and biological activities have been documented in various scientific publications, highlighting its significance in both synthetic chemistry and microbiology.

Classification

N-delta-(phosphonoacetyl)-L-ornithine falls under the category of phosphonic acid derivatives. It is specifically classified as an enzyme inhibitor, particularly affecting the urea cycle and amino acid metabolism by inhibiting L-ornithine carbamoyltransferase.

Synthesis Analysis

Methods

The synthesis of N-delta-(phosphonoacetyl)-L-ornithine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with L-ornithine as the primary substrate.
  2. Phosphonylation: The introduction of the phosphonoacetyl group is achieved through a series of reactions that may include the use of phosphonylating agents.
  3. Purification: Following synthesis, the product is purified using techniques such as chromatography to isolate the desired compound from by-products.
  4. Characterization: The final product is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure .

Technical details regarding the specific reagents and conditions used can vary, but these general steps provide a framework for its synthesis.

Molecular Structure Analysis

Structure

The molecular structure of N-delta-(phosphonoacetyl)-L-ornithine is characterized by a central ornithine backbone with a phosphonoacetyl group attached at the delta position. The structural formula can be represented as follows:

  • Chemical Formula: C7H15N2O6P
  • SMILES Notation: C(P(=O)(O)[O-])C(NCCCC([NH3+])C([O-])=O)=O
  • InChI: InChI=1S/C7H15N2O6P/c8-5(7(11)12)2-1-3-9-6(10)4-16(13,14)15/h5H...

This structure indicates the presence of multiple functional groups, including carboxylic acid and phosphonic acid moieties, which are crucial for its biological activity .

Chemical Reactions Analysis

Reactions

N-delta-(phosphonoacetyl)-L-ornithine primarily functions through inhibition of L-ornithine carbamoyltransferase. The reaction mechanism involves binding to the active site of the enzyme, preventing substrate conversion and thus disrupting normal metabolic processes.

Technical details about these interactions include:

  1. Inhibition Constant (Ki): The compound exhibits a Ki value of approximately 0.77 µM at pH 8.0 and 37 degrees Celsius, indicating strong binding affinity to the target enzyme .
  2. Bacteriostatic Effects: At higher concentrations (≥0.75 mM), it exhibits bacteriostatic properties, effectively halting bacterial growth by inhibiting essential metabolic pathways .
Mechanism of Action

The mechanism through which N-delta-(phosphonoacetyl)-L-ornithine exerts its effects involves several steps:

  1. Enzyme Binding: The compound binds to L-ornithine carbamoyltransferase, blocking access to its natural substrates.
  2. Disruption of Metabolic Pathways: This inhibition leads to a decrease in the production of critical metabolites involved in amino acid biosynthesis.
  3. Cellular Response: Bacterial cells may exhibit resistance mechanisms, including derepression of alternative pathways or mutations affecting transport systems that facilitate uptake of oligopeptides containing this inhibitor .
Physical and Chemical Properties Analysis

Physical Properties

N-delta-(phosphonoacetyl)-L-ornithine is typically characterized by:

  • Appearance: White to off-white crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its ionic nature.

Chemical Properties

Key chemical properties include:

  • pH Stability: Exhibits stability within a physiological pH range.
  • Reactivity: Reacts with nucleophiles due to the presence of phosphoryl groups, which may affect its interactions with biological molecules.

Relevant data indicate that these properties significantly influence its biological activity and potential applications in medicinal chemistry .

Applications

N-delta-(phosphonoacetyl)-L-ornithine has several scientific applications:

  1. Antimicrobial Research: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics targeting specific metabolic pathways in pathogens.
  2. Biochemical Studies: Utilized as a tool compound to study ornithine metabolism and regulation within microbial systems.
  3. Potential Therapeutic Agent: Investigated for use in conditions where modulation of amino acid metabolism may be beneficial, such as certain metabolic disorders or infections .
Historical Development and Discovery of N-delta-(Phosphonoacetyl)-L-Ornithine

Origins in Transition-State Analogue Design

The discovery of N-delta-(phosphonoacetyl)-L-ornithine (PALO) emerged from fundamental research into enzyme inhibition mechanisms during the 1970s. This compound was strategically designed as a transition-state analogue targeting ornithine transcarbamylase (OTC), a pivotal enzyme in arginine biosynthesis and urea cycle metabolism. PALO's molecular architecture ingeniously combines structural features of OTC's two natural substrates: it incorporates the phosphonoacetate moiety mimicking carbamoyl phosphate's reactive carbamoyl group, while retaining L-ornithine's carbon backbone and α-amino group. This dual recognition capability enables PALO to bind OTC with exceptional affinity, effectively "tricking" the enzyme into recognizing it as a high-energy transition state intermediate rather than a substrate [1] [3].

The conceptual foundation for PALO originated from Pauling's theory of enzyme transition-state stabilization, which posited that enzymes achieve catalytic power through complementary binding to unstable reaction intermediates. PALO represented one of the first successful implementations of this theory for OTC inhibition. The critical insight driving PALO's design was recognition that the OTC-catalyzed reaction proceeds through a tetrahedral transition state where the nucleophilic attack by ornithine's δ-amino group on the electrophilic carbon of carbamoyl phosphate occurs. PALO precisely mimics this strained geometry through its tetrahedral phosphonate group, which is geometrically analogous to the high-energy intermediate but resistant to catalytic transformation [1] [7].

Initial biochemical characterization demonstrated PALO's remarkable potency against OTC, with inhibition constants (Kᵢ) in the sub-micromolar range (0.77 μM at pH 8.0, 37°C). This represented a million-fold increase in binding affinity compared to substrate binding constants, providing compelling experimental validation of the transition-state analogue design principle. The profound inhibitory effect established PALO as an essential tool for studying OTC enzymology and urea cycle regulation [1] [4].

Table 1: Key Molecular Properties of N-delta-(Phosphonoacetyl)-L-Ornithine

PropertyValueSource
CAS Registry Number63446-55-9 [2] [8]
Systematic Name(2S)-2-Amino-5-[(2-phosphonoacetyl)amino]pentanoic acid [6]
Molecular FormulaC₇H₁₅N₂O₆P [2] [5]
Molecular Weight254.18 g/mol [2] [6]
Chiral CenterL-configuration at α-carbon [3]
Chemical ClassificationPhosphonoamino acid analog [3]

Evolution from Early Antimetabolite Research

The development of PALO was fundamentally informed by preceding research on antimetabolites – compounds that interfere with metabolic pathways through structural similarity to natural substrates. Early investigations into arginine metabolism inhibitors had identified L-canaline (an ornithine analog from plants) and various phosphonate compounds as promising starting points. However, these early inhibitors suffered from insufficient specificity and potency. PALO represented a significant evolutionary advance by combining features of both substrate analog classes into a single, high-affinity molecule [7].

Critical insights emerged from studying natural toxins that target OTC, particularly phaseolotoxin produced by Pseudomonas syringae pathogens. This phytotoxin is proteolytically processed in plants to yield Nδ-(N'-sulfo-diaminophosphinyl)-L-ornithine (octicidine), which functions as a potent OTC inhibitor. Phaseolotoxin's mechanism illuminated the therapeutic potential of transition-state inhibition and demonstrated that targeting OTC could effectively disrupt nitrogen metabolism in pathogens. PALO's design incorporated key structural lessons from this natural inhibitor while improving upon its chemical stability and synthetic accessibility [3] [9].

The conceptual progression from first-generation inhibitors to PALO exemplified the strategic refinement of antimetabolite design principles. Early compounds primarily targeted individual substrate binding sites, whereas PALO simultaneously engaged both the carbamoyl phosphate binding domain and the ornithine recognition pocket of OTC. This bisubstrate analog approach represented a quantum leap in inhibitor design, enabling unprecedented specificity and binding energy. Biochemical studies confirmed PALO's exclusive selectivity for OTC over related enzymes like aspartate transcarbamylase, highlighting the precision achievable through structure-guided design [3] [7].

Key Milestones in Structural Optimization

The structural refinement of PALO progressed through several critical phases to optimize its inhibitory properties and physicochemical characteristics. Initial synthetic efforts focused on establishing a viable route to this novel phosphonoamino acid derivative. Researchers developed a multi-step synthesis beginning with L-ornithine protection, followed by coupling with phosphonoacetyl precursors, and final deprotection to yield the target compound. This synthetic pathway enabled sufficient quantities of PALO for comprehensive biochemical evaluation and structure-activity relationship studies [3] [8].

A significant breakthrough emerged when researchers addressed PALO's limited membrane permeability, which initially restricted its application in cellular systems. Marshall and colleagues ingeniously converted PALO into a tripeptide analog – glycylglycyl-Nδ-(phosphonoacetyl)-L-ornithine – designed to exploit bacterial oligopeptide permease systems. This prodrug strategy dramatically improved cellular uptake in Escherichia coli, where intracellular peptidases subsequently liberated the active inhibitor. The tripeptide derivative demonstrated concentration-dependent bacteriostatic effects, with complete growth inhibition observed at ≥0.75 mM concentrations. Genetic analysis confirmed that resistant mutants lacked functional oligopeptide transport systems, validating the carrier-mediated uptake strategy [4].

Further optimization focused on enhancing PALO's molecular recognition of OTC. X-ray crystallographic studies of enzyme-inhibitor complexes revealed that PALO induces closure of OTC's catalytic domains, mimicking the natural substrate-induced conformational change. This structural insight guided rational modifications to strengthen key interactions, including: (1) optimization of the phosphonate group's orientation to enhance salt bridge formation with arginine residues in the carbamoyl phosphate binding pocket; and (2) fine-tuning of the ornithine backbone's length and stereochemistry to maximize complementarity with the hydrophobic binding cleft. These refinements produced PALO analogs with progressively improved inhibition constants, culminating in derivatives with sub-nanomolar affinity [3] [8] [9].

Table 2: Evolution of PALO Through Key Research Milestones

YearDevelopmentSignificanceSource
1977Initial identification as transition-state analogDemonstrated sub-micromolar inhibition of OTC [1]
1978Synthetic route optimizationEstablished reproducible synthesis and purification [3]
1979Tripeptide prodrug designOvercame cellular permeability limitations [4]
1980sStructure-activity relationship studiesRefined molecular features for enhanced affinity [3] [8]
2020sComputational modeling refinementsEnabled atomic-level optimization of inhibitor-enzyme interactions [7]

The structural evolution of PALO exemplifies the iterative process of rational inhibitor design. Initial empirical discoveries regarding its transition-state characteristics have been progressively refined through structural biology and computational chemistry approaches. Modern molecular dynamics simulations now enable precise prediction of binding energies and residence times for PALO derivatives, accelerating the development of next-generation OTC inhibitors with optimized pharmacological profiles. These advances highlight how PALO continues to serve as a valuable scaffold and conceptual model for enzyme inhibitor design beyond its original applications [7] [9].

Properties

Product Name

N-delta-(phosphonoacetyl)-L-ornithine

IUPAC Name

2-azaniumyl-5-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]pentanoate

Molecular Formula

C7H14N2O6P-

Molecular Weight

253.17 g/mol

InChI

InChI=1S/C7H15N2O6P/c8-5(7(11)12)2-1-3-9-6(10)4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H2,13,14,15)/p-1

InChI Key

FCIHAQFHXJOLIF-UHFFFAOYSA-M

Synonyms

N(delta)-(phosphonoacetyl)-L-ornithine
N-(phosphonoacetyl)-L-ornithine
N-delta-(phosphonoacetyl)-L-ornithine
N-delta-PHOOR
N5-(phosphonoacetyl)-L-ornithine
N5-phosphonoacetyl-L-ornithine
PALO cpd

Canonical SMILES

C(CC(C(=O)[O-])[NH3+])CNC(=O)CP(=O)(O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.